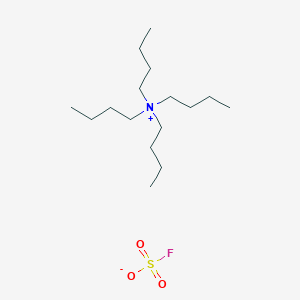
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
Overview
Description
“3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine”, generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine” consists of a pyridine ring substituted with a trifluoromethyl group . The trifluoromethyl group contains three fluorine atoms and a methyl group .Scientific Research Applications
Agrochemical Compound Development
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine: is a key ingredient in the development of agrochemical compounds. Its distinctive physical-chemical properties, attributed to the presence of a fluorine atom and a pyridine ring, make it an essential structural component for creating pesticides that are effective against crop parasites while also being safe for human populations .
Pharmaceutical Intermediates
This compound serves as an intermediate in pharmaceutical manufacturing. The trifluoromethyl group within its structure is associated with unique biological properties, which is why it’s incorporated into various pharmaceutical products. Some of these products are already on the market, while others are undergoing clinical trials .
Synthesis of Fluorinated Organic Chemicals
The synthesis of fluorinated organic chemicals, particularly those used in crop protection, often involves 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine . More than 50% of pesticides introduced in the last two decades are fluorinated, and this compound plays a significant role in their development .
Vapor-Phase Reactions
In the field of chemical engineering, this compound is utilized in vapor-phase reactions to develop compounds with unique biological activities. The vapor-phase reaction method is one of the synthetic approaches for introducing the trifluoromethyl group into other molecules .
Metal-Organic Frameworks (MOFs)
The compound is used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are porous materials with high surface areas, making them suitable for applications such as gas storage, separation, and catalysis .
Catalytic Ligand in Organic Synthesis
It acts as a catalytic ligand for the regioselective preparation of complex organic molecules. For example, it’s used in the oxidative coupling of xylene to produce tetramethylbiphenyls, a process catalyzed by palladium .
Amination Reactions
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine: is a reactant in amination reactions, which are crucial for the preparation of aminopyridines. Aminopyridines are important in various chemical syntheses and pharmaceutical applications .
Insecticide Development
The compound’s derivatives, such as Flonicamid and Sulfoxaflor, are used in the development of insecticides targeting pests that feed on sap. These insecticides work by disrupting the nervous system of the pests, thereby protecting crops from damage .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
It’s known that trifluoromethylpyridines can interact with their targets in a way that combines the unique characteristics of the fluorine atom and the pyridine moiety . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Trifluoromethylpyridines are known to have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety in the molecule could potentially influence its pharmacokinetic properties .
Result of Action
Compounds containing the trifluoromethylpyridine moiety are known to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine. It’s known that the compound should be handled in a well-ventilated area to avoid inhalation .
properties
IUPAC Name |
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIXIBWASJDSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496711 | |
| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine | |
CAS RN |
33468-84-7 | |
| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















